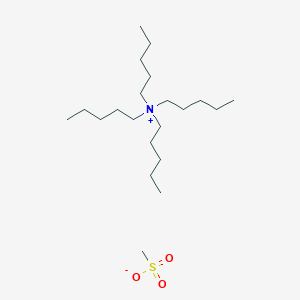

Tetrapentylammonium methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrapentylammonium methanesulfonate (TPAM) is a chemical compound that is widely used in scientific research. It is a quaternary ammonium salt that is commonly used as a phase transfer catalyst and a counterion for anionic compounds. TPAM has a wide range of applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of Tetrapentylammonium methanesulfonate is not fully understood, but it is believed to involve the formation of ion pairs with anionic compounds. Tetrapentylammonium methanesulfonate has a positively charged nitrogen atom, which can interact with the negatively charged phosphate groups of DNA and RNA. This interaction stabilizes the anionic compounds and enhances their solubility in organic solvents. Tetrapentylammonium methanesulfonate also acts as a phase transfer catalyst by facilitating the transfer of reactants between two immiscible phases. The exact mechanism of this process is still under investigation.

Biochemische Und Physiologische Effekte

Tetrapentylammonium methanesulfonate has been shown to have minimal biochemical and physiological effects. It is not toxic to cells or animals at low concentrations, and it does not interfere with normal cellular processes. However, high concentrations of Tetrapentylammonium methanesulfonate can cause cell death and other adverse effects, which limit its use in biological studies. Therefore, it is important to use Tetrapentylammonium methanesulfonate in the appropriate concentrations and under controlled conditions.

Vorteile Und Einschränkungen Für Laborexperimente

Tetrapentylammonium methanesulfonate has several advantages for lab experiments. It is a highly efficient phase transfer catalyst that can facilitate the transfer of reactants between two immiscible phases. It is also a stable and readily available compound that can be easily synthesized in high yields. However, Tetrapentylammonium methanesulfonate has some limitations for lab experiments. It can interfere with some biological processes at high concentrations, which limits its use in biological studies. It also has a limited solubility in some solvents, which can affect its efficiency as a phase transfer catalyst.

Zukünftige Richtungen

There are several future directions for research on Tetrapentylammonium methanesulfonate. One area of research is the development of new methods for synthesizing Tetrapentylammonium methanesulfonate with improved yields and purity. Another area of research is the investigation of the mechanism of action of Tetrapentylammonium methanesulfonate in organic synthesis and biochemistry. This could lead to the development of new applications for Tetrapentylammonium methanesulfonate in these fields. Finally, there is a need for further studies on the toxicity and safety of Tetrapentylammonium methanesulfonate in biological systems, which could help to improve its use in biological studies.

Synthesemethoden

Tetrapentylammonium methanesulfonate is synthesized by the reaction of pentylamine with methanesulfonic acid. The reaction proceeds in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and recrystallization. The yield of Tetrapentylammonium methanesulfonate is typically high, and the purity can be easily determined by NMR spectroscopy.

Wissenschaftliche Forschungsanwendungen

Tetrapentylammonium methanesulfonate has a wide range of applications in scientific research, particularly in organic chemistry and biochemistry. It is commonly used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between two immiscible phases. Tetrapentylammonium methanesulfonate is also used as a counterion for anionic compounds, such as DNA and RNA, in biochemical studies. It has been shown to enhance the solubility and stability of these compounds, which is essential for their characterization and analysis.

Eigenschaften

CAS-Nummer |

113369-05-4 |

|---|---|

Produktname |

Tetrapentylammonium methanesulfonate |

Molekularformel |

C21H47NO3S |

Molekulargewicht |

393.7 g/mol |

IUPAC-Name |

methanesulfonate;tetrapentylazanium |

InChI |

InChI=1S/C20H44N.CH4O3S/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;1-5(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

BRILRNUCXDTOGA-UHFFFAOYSA-M |

SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-] |

Kanonische SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)